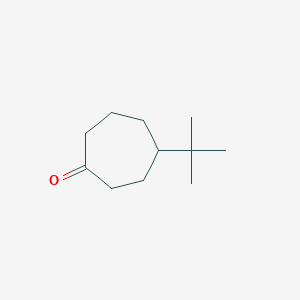

4-Tert-butylcycloheptanone

描述

Structural Significance of Seven-Membered Ketocyclic Systems

Cycloheptanone (B156872), the parent structure of 4-tert-butylcycloheptanone, is a seven-membered cyclic ketone. Unlike the well-defined chair conformation of cyclohexane (B81311), cycloheptane (B1346806) and its derivatives are significantly more flexible, with several low-energy conformations that can readily interconvert. The most stable conformations are generally considered to be the twist-chair and, to a lesser extent, the chair form. fiveable.mecdnsciencepub.com The presence of the carbonyl group in cycloheptanone introduces further conformational constraints and influences the electronic environment of the ring. The seven-membered ring's flexibility allows it to be a valuable building block in the synthesis of complex polycyclic natural products. fiveable.me

The increased number of atoms in the ring compared to cyclohexane leads to a greater number of possible conformations and a more complex potential energy surface. This conformational mobility is a key feature of seven-membered rings and has significant implications for their reactivity and spectroscopic properties.

The tert-Butyl Group as a Stereochemical and Electronic Modulator in Cyclic Ketones

The tert-butyl group is well-known in organic chemistry for its significant steric bulk. In cyclic systems, particularly cyclohexane, it is famously used as a "conformational lock." Due to its large size, a tert-butyl group strongly prefers to occupy an equatorial position to avoid energetically unfavorable 1,3-diaxial interactions. This preference is so strong that it effectively locks the ring into a single conformation. chemistryschool.net

Research Trajectories in Substituted Cycloheptanone Chemistry

Research into substituted cycloheptanones is an active area, driven by their presence in natural products and their utility as synthetic intermediates. The synthesis of these medium-sized rings can be challenging, often requiring specialized techniques like ring-expansion reactions or cyclization of long-chain precursors. orgsyn.orggoogle.com

Current research often focuses on the stereoselective synthesis of substituted cycloheptanones, which are valuable chiral building blocks for the pharmaceutical and agrochemical industries. pmarketresearch.com The development of new catalytic methods for the efficient construction and functionalization of the cycloheptanone scaffold is a key objective. While specific studies on this compound are not prominent in the literature, the general methodologies developed for other substituted cycloheptanones would be applicable to its synthesis.

Data on Cycloheptanone and the Projected Influence of a 4-tert-Butyl Substituent

Due to the scarcity of specific experimental data for this compound, the following tables present information for the parent compound, cycloheptanone, with a discussion of the expected effects of adding a tert-butyl group at the 4-position.

Spectroscopic Data of Cycloheptanone

| Spectroscopic Technique | Characteristic Features for Cycloheptanone |

| IR Spectroscopy | Strong C=O stretching absorption around 1700-1705 cm⁻¹. libretexts.orgnih.gov |

| ¹H NMR Spectroscopy | Complex multiplets in the region of 1.5-2.5 ppm. nih.govchemicalbook.com |

| ¹³C NMR Spectroscopy | Carbonyl carbon resonance around 215 ppm; methylene (B1212753) carbons appear as multiple signals between 24 and 44 ppm. nih.gov |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 112. Common fragmentation patterns include alpha-cleavage. nih.govyoutube.com |

Projected Influence of a 4-tert-Butyl Group:

IR Spectroscopy: The position of the C=O stretch is not expected to change significantly, as the substituent is remote from the carbonyl group.

¹H NMR Spectroscopy: The spectrum would become more complex in terms of splitting patterns but potentially simpler in terms of the number of distinct signals if the ring is locked into a single conformation. A characteristic singlet for the nine equivalent protons of the tert-butyl group would appear around 0.9-1.0 ppm.

¹³C NMR Spectroscopy: A new quaternary carbon signal for the tert-butyl group would be present, along with a signal for the three equivalent methyl carbons. The signals for the ring carbons would be shifted depending on their proximity and orientation relative to the tert-butyl group.

Mass Spectrometry: The molecular ion peak would be at m/z 168. A prominent fragment would be expected at m/z 111, corresponding to the loss of a tert-butyl radical (57 amu).

Physical Properties of Cycloheptanone

| Property | Value for Cycloheptanone |

| Molecular Formula | C₇H₁₂O wikipedia.org |

| Molar Mass | 112.17 g/mol wikipedia.org |

| Boiling Point | 179-181 °C wikipedia.org |

| Density | 0.950 g/cm³ nih.gov |

Projected Influence of a 4-tert-Butyl Group:

Molecular Formula: C₁₀H₁₈O

Molar Mass: 168.29 g/mol

Boiling Point: The boiling point would be expected to increase due to the higher molecular weight and larger surface area.

Density: The density would likely be similar to or slightly lower than that of cycloheptanone.

Structure

2D Structure

属性

IUPAC Name |

4-tert-butylcycloheptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-11(2,3)9-5-4-6-10(12)8-7-9/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCFNNIMYIKGMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60295935 | |

| Record name | 4-tert-butylcycloheptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60295935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5932-62-7 | |

| Record name | NSC106333 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-tert-butylcycloheptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60295935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Conformational Analysis and Stereochemical Elucidation of 4 Tert Butylcycloheptanone

Theoretical Frameworks for Cycloheptanone (B156872) Ring Conformations

The seven-membered ring of cycloheptanone is not planar. Instead, it adopts a variety of puckered conformations to alleviate internal strain. Understanding these conformations requires a theoretical framework that considers the different types of strain that can exist within the molecule.

Strain Energy Contributions in Seven-Membered Rings

Angle Strain: This arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5°. In seven-membered rings, some angle strain is unavoidable, but the ring can pucker to minimize it. libretexts.org

Torsional Strain: This is the result of eclipsing interactions between bonds on adjacent atoms. To reduce this strain, the molecule twists and adopts staggered conformations. libretexts.orgyoutube.com

Steric Strain: This occurs when non-bonded atoms are forced into close proximity, leading to repulsive interactions. In cycloheptane (B1346806) and its derivatives, this is a significant factor in determining the most stable conformation. libretexts.org

The total strain energy of a cycloalkane can be experimentally determined by measuring its heat of combustion and comparing it to a strain-free reference compound. libretexts.org For cycloheptane, there is a notable amount of strain, indicating that it cannot achieve a completely strain-free conformation. youtube.com

Predominant Conformers and Interconversion Pathways

Cycloheptane and its derivatives exist as a dynamic equilibrium of several conformations. The most stable conformers for cycloheptane are the twist-chair and, to a lesser extent, the chair conformations. researchgate.netbiomedres.us These conformations are in a constant state of interconversion, a process known as pseudorotation. researchgate.netbiomedres.us The energy barriers for these interconversions are generally low, allowing for rapid flipping between different forms at room temperature. researchgate.net

Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in mapping the potential energy surface of cycloheptane and identifying the various conformers and the transition states that connect them. researchgate.netbiomedres.us For cycloheptanone, the introduction of the carbonyl group alters the conformational landscape, but the underlying principles of strain and interconversion remain the same. acs.org The twist-chair conformation is also predicted to be a low-energy conformer for cycloheptanone. researchgate.net

Influence of the tert-Butyl Substituent on Conformational Preferences

The introduction of a bulky substituent, such as a tert-butyl group, has a profound impact on the conformational equilibrium of the cycloheptanone ring.

Steric Hindrance and A-Value Considerations in Cycloheptane Systems

The tert-butyl group is known for its significant steric bulk. libretexts.org In cyclohexane (B81311) systems, the preference of a substituent for the equatorial position over the axial position is quantified by its A-value, which represents the difference in Gibbs free energy between the two conformations. masterorganicchemistry.com The tert-butyl group has a very large A-value, indicating a strong preference for the equatorial position to avoid severe 1,3-diaxial interactions. masterorganicchemistry.comyoutube.com

While A-values are well-established for cyclohexanes, the concept is also applicable to cycloheptane systems, although the energetic penalties may differ due to the different ring geometry. The steric hindrance of the tert-butyl group will strongly disfavor any conformation that places it in a sterically crowded position. libretexts.org

A-Values for Common Substituents in Cyclohexane

| Substituent | A-Value (kcal/mol) |

|---|---|

| -CH3 | 1.70 |

| -CH2CH3 | 1.75 |

| -CH(CH3)2 | 2.15 |

| -C(CH3)3 | ~5.0 |

| -OH | 0.87 |

| -Cl | 0.43 |

| -Br | 0.38 |

Data derived from various sources. masterorganicchemistry.commasterorganicchemistry.com

Axial vs. Equatorial Preferences of the tert-Butyl Group

In any given cycloheptanone conformation, a substituent can occupy either an axial-like or an equatorial-like position. libretexts.org Due to its large size, the tert-butyl group will overwhelmingly favor the equatorial-like position to minimize steric strain. libretexts.orgreddit.com Any conformation that would force the tert-butyl group into an axial-like position, where it would experience significant non-bonded interactions with other parts of the ring, will be highly disfavored. stackexchange.comyoutube.com This strong preference for the equatorial position effectively "locks" the conformation of the ring, significantly reducing the number of populated conformers in the equilibrium mixture.

Experimental Techniques for Conformational Determination

Several experimental techniques are employed to elucidate the conformational preferences of molecules like 4-tert-butylcycloheptanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis. nih.gov By analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule, detailed information about the geometry of the ring and the orientation of the substituents can be obtained. researchgate.net Low-temperature NMR experiments can "freeze out" the interconversion between conformers, allowing for the direct observation of individual conformations and the determination of their relative populations. rsc.org

X-ray Crystallography: When a compound can be obtained in a crystalline form, X-ray crystallography provides a definitive picture of its solid-state conformation. nih.gov This technique can precisely determine bond lengths, bond angles, and torsional angles, offering an unambiguous view of the molecule's three-dimensional structure. nih.gov However, it's important to note that the conformation observed in the crystal may not be the most stable conformation in solution.

Infrared (IR) Spectroscopy: The vibrational frequencies observed in an IR spectrum are sensitive to the molecule's conformation. acs.org By comparing experimental IR spectra with those calculated for different theoretical conformations, it is possible to identify the predominant conformer(s) present. acs.org

Experimental Techniques for Conformational Analysis

| Technique | Information Obtained |

|---|---|

| NMR Spectroscopy | Conformer populations, coupling constants, chemical shifts, interconversion rates. nih.govnih.gov |

| X-ray Crystallography | Precise bond lengths and angles in the solid state. nih.gov |

| Infrared (IR) Spectroscopy | Vibrational frequencies indicative of specific conformations. acs.org |

Advanced Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy stands as a cornerstone technique for the conformational analysis of molecules in solution. For this compound, a detailed investigation would involve a suite of one- and two-dimensional NMR experiments.

High-resolution ¹H NMR spectroscopy would provide initial insights into the molecule's symmetry and the relative orientations of the protons on the cycloheptanone ring. The chemical shifts and coupling constants of the ring protons are highly sensitive to their dihedral angles, which in turn define the ring's conformation.

¹³C NMR spectroscopy would complement the proton data by providing information on the chemical environment of each carbon atom. The chemical shift of the carbonyl carbon, in particular, can be a sensitive probe of the ring's conformation.

To overcome the challenges of signal overlap often encountered in the ¹H NMR spectra of complex cyclic systems, two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. These experiments would allow for the unambiguous assignment of all proton and carbon signals.

Furthermore, variable-temperature NMR studies would be critical for probing the dynamic equilibria between different conformers. By monitoring changes in the NMR spectra as a function of temperature, it would be possible to determine the thermodynamic parameters (ΔG, ΔH, and ΔS) for the conformational exchange processes. Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), would provide crucial information about the through-space proximity of protons, allowing for the direct determination of the predominant conformation in solution.

While specific NMR data for this compound is not available in the reviewed literature, the table below illustrates the type of data that would be generated from such an analysis, based on general knowledge of similar compounds.

| Hypothetical ¹H NMR Data for this compound |

| Proton |

| H-2 |

| H-3 |

| H-4 |

| H-5 |

| H-6 |

| H-7 |

| t-Butyl |

Note: This table is illustrative and does not represent actual experimental data.

X-ray Diffraction Analysis of Crystalline Forms

Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. To perform this analysis on this compound, a suitable single crystal of the compound would first need to be grown.

The diffraction pattern of X-rays passing through the crystal lattice would be collected and analyzed to generate an electron density map of the molecule. This map would reveal the precise spatial coordinates of each atom, allowing for the determination of bond lengths, bond angles, and torsional angles with high precision.

This technique would unequivocally establish the preferred conformation of this compound in the crystalline state. It is important to note that the solid-state conformation may not be identical to the predominant conformation in solution due to packing forces in the crystal lattice. However, the crystal structure provides a crucial benchmark for validating and refining computational models.

As no crystallographic data for this compound has been reported, a representative table of the kind of information that would be obtained is presented below.

| Hypothetical Crystallographic Data for this compound |

| Parameter |

| Crystal System |

| Space Group |

| a (Å) |

| b (Å) |

| c (Å) |

| β (°) |

| Volume (ų) |

| Z |

| Density (calculated) (g/cm³) |

| R-factor (%) |

Note: This table is illustrative and does not represent actual experimental data.

Computational Modeling of Conformational Landscapes

In conjunction with experimental techniques, computational modeling provides powerful insights into the conformational preferences and energetics of flexible molecules like this compound.

Global Minimum Conformer Identification

A systematic conformational search would be the first step in the computational analysis. This involves using molecular mechanics or quantum mechanics methods to generate a large number of possible conformations of the molecule. Each of these starting geometries would then be optimized to find the nearest local energy minimum.

By comparing the energies of all the identified local minima, the global minimum energy conformer—the most stable conformation of the isolated molecule—can be identified. This process would reveal the intrinsic conformational preferences of the this compound ring system, free from solvent or crystal packing effects.

Conformational Free Energy Calculations

While the identification of the global minimum is important, a more complete picture requires the calculation of the relative free energies of all significant low-energy conformers. These calculations, which take into account enthalpic and entropic contributions, are essential for predicting the equilibrium populations of different conformers at a given temperature.

Advanced computational methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), would be employed to obtain accurate energies and vibrational frequencies for each conformer. These vibrational frequencies are then used to calculate the entropic contributions to the free energy. The results of these calculations would allow for a direct comparison with the experimental data obtained from variable-temperature NMR studies.

A hypothetical table summarizing the results of such a computational study is shown below.

| Hypothetical Calculated Relative Free Energies of this compound Conformers |

| Conformer |

| Twist-Chair (TC1) |

| Chair (C) |

| Twist-Chair (TC2) |

| Boat (B) |

Note: This table is illustrative and does not represent actual computational data.

Mechanistic Investigations of Reactions Involving 4 Tert Butylcycloheptanone

Reactivity Governed by the Cyclic Ketone Functionality

The chemical behavior of 4-tert-butylcyclohexanone (B146137) is fundamentally directed by its carbonyl group and the adjacent alpha-carbons.

The carbonyl group (C=O) is the primary site of reactivity in 4-tert-butylcyclohexanone. The significant difference in electronegativity between the carbon and oxygen atoms results in a highly polarized bond, with the carbon atom bearing a partial positive charge (δ+) and the oxygen atom a partial negative charge (δ-). libretexts.orglibretexts.org This inherent polarity renders the carbonyl carbon highly electrophilic, or Lewis acidic, making it susceptible to attack by nucleophiles (electron donors). libretexts.orglibretexts.org

Reactions of carbonyl compounds almost invariably involve the addition of a nucleophile to this electrophilic carbon. libretexts.orglibretexts.org The process begins with the nucleophile approaching the carbonyl carbon, typically from a direction nearly perpendicular to the plane of the carbonyl group's sp² hybridized orbitals. ncert.nic.in This attack leads to the re-hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral intermediate. ncert.nic.in The electrophilicity, and thus the reactivity, is primarily dictated by electrostatic attractions between the carbonyl compound and the attacking nucleophile. rsc.org

The hydrogen atoms on the carbons adjacent to the carbonyl group (α-hydrogens) exhibit notable acidity. ncert.nic.in This increased acidity is due to two main factors: the strong electron-withdrawing inductive effect of the carbonyl group and the resonance stabilization of the resulting conjugate base, known as an enolate. ncert.nic.in

The formation of an enolate is a critical mechanistic step in many reactions of ketones. masterorganicchemistry.com This process can be initiated by a base, which removes an α-hydrogen. The resulting enolate ion is a powerful nucleophile, with the negative charge delocalized between the α-carbon and the oxygen atom. masterorganicchemistry.com While it has two nucleophilic sites, alkylation reactions typically occur at the α-carbon. pressbooks.pubyoutube.com The formation of either the kinetic or thermodynamic enolate can be controlled by the reaction conditions, such as the choice of base, temperature, and solvent. For instance, a bulky, strong base like Lithium Diisopropylamide (LDA) at low temperatures tends to form the less substituted (kinetic) enolate, while a smaller base at higher temperatures allows for equilibrium to be established, favoring the more stable (thermodynamic) enolate. youtube.comlibretexts.org

Impact of the 4-tert-Butyl Group on Reaction Pathways and Selectivity

The most significant feature of 4-tert-butylcyclohexanone is the large tert-butyl group, which acts as a "conformational lock." Due to its immense steric bulk, it overwhelmingly prefers to occupy the equatorial position in the chair conformation to avoid energetically unfavorable 1,3-diaxial interactions. thecatalyst.orgyoutube.com This conformational rigidity allows for precise studies of how reagent approach is influenced by the fixed geometry of the ring.

The locked conformation of 4-tert-butylcyclohexanone creates two distinct faces for nucleophilic attack on the carbonyl carbon: the axial face and the equatorial face. The steric environment of these faces is different, which leads to stereoselectivity in addition reactions.

In the reduction of 4-tert-butylcyclohexanone with hydride reagents, the trajectory of the incoming nucleophile dictates the stereochemistry of the resulting alcohol product. vaia.com

Axial Attack: The nucleophile approaches from the top face of the ring (axial direction). This pathway leads to the formation of the cis-alcohol, where the hydroxyl group is in the equatorial position.

Equatorial Attack: The nucleophile approaches from the side of the ring (equatorial direction). This pathway is more sterically hindered by the axial hydrogens at the C-3 and C-5 positions and leads to the formation of the trans-alcohol, with the hydroxyl group in the axial position.

Studies show that small nucleophiles, like the borohydride (B1222165) ion (BH₄⁻) from sodium borohydride, predominantly favor the less hindered axial attack, yielding the trans-product (with an equatorial hydroxyl group) as the major isomer. thecatalyst.orgtamu.edu Conversely, bulkier reducing agents, such as L-Selectride, are too large for the axial approach and thus attack from the equatorial direction, giving the cis-product (with an axial hydroxyl group) as the major isomer. tamu.edu This demonstrates how the steric properties of both the substrate and the reagent control the reaction pathway. tamu.eduresearchgate.net

While steric effects are dominant, electronic factors also play a role. The tert-butyl group is weakly electron-donating through an inductive effect (+I effect). learncbse.in This effect can slightly decrease the electrophilicity of the carbonyl carbon by pushing electron density toward it. However, in the context of 4-tert-butylcyclohexanone, this electronic influence is generally considered minor compared to the overwhelming steric control exerted by the group. Theoretical models suggest that stabilizing interactions between the developing sigma bond and the existing sigma bonds of the cyclohexane (B81311) ring (hyperconjugation) can also influence the transition state energy, favoring axial attack. researchgate.net

Studies on Specific Reaction Classes

The principles of reactivity and steric control in 4-tert-butylcyclohexanone are evident across various reaction classes.

| Reaction Class | Reagents | Major Product Outcome | Mechanistic Insight |

| Hydride Reduction | Sodium Borohydride (NaBH₄) | trans-4-tert-Butylcyclohexanol | A small nucleophile prefers the less sterically hindered axial attack. thecatalyst.orgyoutube.com |

| Hydride Reduction | L-Selectride | cis-4-tert-Butylcyclohexanol | A bulky nucleophile is forced into a more hindered equatorial attack. tamu.edu |

| Organometallic Addition | Methyl Grignard (CH₃MgBr) | Varies with conditions, but often shows preference for axial attack. | The mechanism involves nucleophilic addition of the methyl group to the carbonyl carbon. acs.org |

| Enolate Alkylation | 1. LDA; 2. Alkyl Halide (R-X) | α-Alkylated ketone | Formation of a nucleophilic enolate, followed by an Sₙ2 reaction. The regioselectivity depends on conditions for enolate formation. pressbooks.publibretexts.org |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | 4-tert-Butyl-1-alkylidenecyclohexane | Converts the ketone into an alkene by forming and then collapsing an oxaphosphetane intermediate. masterorganicchemistry.comlibretexts.org |

| Bucherer-Bergs Reaction | (NH₄)₂CO₃, KCN | Spirohydantoin (α-isomer) | The stereochemical course is directed by steric hindrance, leading to the cis relationship between the t-butyl group and the 1'-nitrogen. researchgate.net |

These reactions consistently highlight how the interplay between the inherent reactivity of the ketone functional group and the steric demands imposed by the tert-butyl substituent dictates the final product distribution with a high degree of predictability.

Stereoselective Reduction Mechanisms

The reduction of ketones to alcohols is a fundamental transformation in organic synthesis. In the case of cyclic ketones like 4-tert-butylcycloheptanone, the reduction of the sp²-hybridized carbonyl carbon to an sp³-hybridized center can lead to the formation of two diastereomeric alcohols, cis and trans. The stereoselectivity of this reduction is highly dependent on the steric bulk of the hydride-donating reagent. tamu.edu

The mechanism of reduction by metal hydrides, such as sodium borohydride (NaBH₄), involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. youtube.comyoutube.com For cyclic ketones, the hydride can attack from two different faces: an axial approach or an equatorial approach.

Axial Attack: The hydride approaches from a direction parallel to the axis of the ring, leading to the formation of an equatorial alcohol.

Equatorial Attack: The hydride approaches from the plane of the ring, resulting in an axial alcohol.

For the closely related and well-studied 4-tert-butylcyclohexanone, the large tert-butyl group locks the ring in a chair conformation where it occupies an equatorial position to minimize steric strain. youtube.comchegg.com This conformational locking dictates the stereochemical outcome of the reduction. Small, unhindered reducing agents like sodium borohydride preferentially attack from the axial direction. This pathway is favored as it avoids steric hindrance from the axial hydrogens at the C-3 and C-5 positions during the approach to the carbonyl carbon. This leads to the formation of the trans-alcohol (equatorial -OH group) as the major product. tamu.eduthecatalyst.org

Conversely, bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride), are too sterically demanding to approach from the crowded axial face. tamu.edu They are forced to deliver the hydride from the more open equatorial face, resulting in the formation of the cis-alcohol (axial -OH group) as the predominant isomer. tamu.edu While the cycloheptane (B1346806) ring is more flexible than a cyclohexane ring, similar principles of steric control apply, where the approach of the reducing agent is directed by the conformation adopted by the ring to minimize steric interactions.

Table 1: Stereoselectivity in the Reduction of 4-tert-Butyl-Substituted Cycloalkanones

| Reducing Agent | Predominant Attack Vector | Major Product (Stereochemistry) |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Axial | trans-4-tert-Butylcycloheptanol |

Note: The stereochemical outcomes are inferred from the well-established principles demonstrated with 4-tert-butylcyclohexanone. tamu.eduthecatalyst.org

Nucleophilic Addition Reactions

Nucleophilic addition reactions are central to the reactivity of ketones. Organometallic reagents, such as Grignard and organolithium compounds, are potent nucleophiles that readily add to the carbonyl group of this compound to form tertiary alcohols. dalalinstitute.comleah4sci.com

The general mechanism involves the attack of the carbanionic portion of the organometallic reagent on the electrophilic carbonyl carbon. youtube.comyoutube.com This breaks the C=O pi bond, forming a tetrahedral intermediate, a magnesium or lithium alkoxide. dalalinstitute.com Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product. youtube.com

R-MgX + C₇H₁₂O(t-Bu) → [R-C₇H₁₂(t-Bu)-OMgX] → (H₃O⁺ workup) → R-C₇H₁₂(t-Bu)-OH

Organolithium reagents are generally more reactive than Grignard reagents and can be effective even with sterically hindered ketones. dalalinstitute.com The stereochemistry of the addition is influenced by the steric environment around the carbonyl group. Similar to hydride reductions, the incoming nucleophile will preferentially approach from the less sterically hindered face of the cycloheptanone (B156872) ring, a preference dictated by the conformation adopted by the tert-butyl substituted ring.

Table 2: Nucleophilic Addition to this compound

| Nucleophilic Reagent | Intermediate | Final Product |

|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | 1-Methyl-4-tert-butylcycloheptyl-1-oxymagnesium bromide | 1-Methyl-4-tert-butylcycloheptan-1-ol |

| Phenyllithium (C₆H₅Li) | 1-Phenyl-4-tert-butylcycloheptyl-1-oxylithium | 1-Phenyl-4-tert-butylcycloheptan-1-ol |

Reaction with Halogenating Agents

The reaction of ketones with halogenating agents, such as bromine (Br₂) or N-bromosuccinimide (NBS), typically occurs at the α-carbon position. The mechanism can proceed under either acidic or basic conditions and involves an enol or enolate intermediate.

Under acidic conditions, the ketone is first protonated, which facilitates tautomerization to the enol form. The electron-rich double bond of the enol then attacks the electrophilic halogen, and a subsequent deprotonation yields the α-haloketone.

Under basic conditions, a base removes a proton from the α-carbon to form an enolate ion. The enolate, a potent nucleophile, then attacks the halogen molecule to give the final product. In the case of this compound, the two α-carbons (C2 and C7) are chemically equivalent, so only one monohalogenated product is possible. The reaction mechanism ensures that halogenation occurs at the carbon adjacent to the carbonyl group.

Hydrosilylation Mechanisms

Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as the carbonyl group of this compound. This reaction is typically catalyzed by transition metal complexes, most commonly those containing platinum, rhodium, or iridium. nih.gov The product of ketone hydrosilylation is a silyl (B83357) ether, which can be readily hydrolyzed to the corresponding alcohol.

The catalytic cycle for hydrosilylation generally involves several steps:

Oxidative Addition: The catalyst (e.g., a platinum(0) complex) reacts with the hydrosilane (R₃SiH) in an oxidative addition step to form a metal-silyl-hydride intermediate.

Coordination: The carbonyl oxygen of this compound coordinates to the metal center.

Migratory Insertion: The hydride ligand on the metal migrates to the carbonyl carbon, and the carbonyl oxygen binds to the silicon atom. This step determines the stereochemistry of the reaction.

Reductive Elimination: The resulting silyl ether product is released from the metal center, regenerating the active catalyst for the next cycle. nih.gov

More recently, catalysts based on more earth-abundant metals like cobalt and nickel have also been developed for hydrosilylation reactions. nih.gov Mechanistic studies suggest that these reactions can proceed through metal(I) silyl species as key intermediates. nih.gov

C-H Bond Activation and Functionalization Reactions

The direct functionalization of unactivated C-H bonds is a significant goal in modern organic synthesis as it offers a more atom-economical route to complex molecules. nih.govnih.gov this compound possesses numerous C(sp³)-H bonds within its cycloheptyl ring and its tert-butyl substituent. Activating these strong and generally inert bonds requires highly reactive catalysts.

Research has shown that powerful manganese-based catalysts can hydroxylate sterically congested primary C-H bonds, such as those in a tert-butyl group. torvergata.it This transformation is remarkable because it targets strong primary C-H bonds in the presence of weaker secondary C-H bonds. The mechanism involves the generation of a highly electrophilic manganese-oxo species that is capable of overcoming the high bond dissociation energy of the primary C-H bond. The selectivity for the tert-butyl group in certain substrates is driven by a combination of steric effects, which may shield other positions, and electronic effects. torvergata.it

Furthermore, C-H activation can be achieved through various metal-mediated pathways, including oxidative addition and electrophilic substitution. nih.gov For this compound, a palladium catalyst might selectively functionalize the C-H bonds at the α-position via the formation of a palladium enolate, while other catalysts could potentially target the more remote, unactivated positions on the carbocyclic ring. caltech.edu

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Formula |

|---|---|

| This compound | C₁₁H₂₀O |

| cis-4-tert-Butylcycloheptanol | C₁₁H₂₂O |

| trans-4-tert-Butylcycloheptanol | C₁₁H₂₂O |

| Sodium Borohydride | NaBH₄ |

| Lithium Tri-sec-butylborohydride | LiBH(s-Bu)₃ |

| Methylmagnesium Bromide | CH₃MgBr |

| Phenyllithium | C₆H₅Li |

| Ethyllithium | C₂H₅Li |

| 1-Methyl-4-tert-butylcycloheptan-1-ol | C₁₂H₂₄O |

| 1-Phenyl-4-tert-butylcycloheptan-1-ol | C₁₇H₂₆O |

| 1-Ethyl-4-tert-butylcycloheptan-1-ol | C₁₃H₂₆O |

| Bromine | Br₂ |

| N-Bromosuccinimide | C₄H₄BrNO₂ |

| Hydrosilane (general) | R₃SiH |

| Silyl Ether (general) | R-O-SiR'₃ |

| 4-tert-butylcyclohexanone | C₁₀H₁₈O |

| cis-4-tert-butylcyclohexanol | C₁₀H₂₀O |

Advanced Spectroscopic Characterization for Structural and Mechanistic Studies

High-Resolution NMR Spectroscopy for Proton and Carbon Nuclei

High-resolution NMR spectroscopy provides a wealth of information regarding the connectivity and spatial arrangement of atoms within the 4-tert-butylcycloheptanone molecule. By analyzing the spectra of both proton (¹H) and carbon-¹³ (¹³C) nuclei, a comprehensive structural picture can be assembled.

Elucidation of Proton Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of this compound in a solvent like deuterated chloroform (B151607) (CDCl₃) displays distinct signals corresponding to the different types of protons in the molecule. The tert-butyl group's nine equivalent protons typically appear as a sharp singlet around 0.84 ppm. The protons on the cycloheptanone (B156872) ring give rise to more complex multiplets at approximately 1.39 ppm, 2.01 ppm, 2.23 ppm, and 2.28 ppm, reflecting their varied chemical environments and spin-spin coupling interactions with neighboring protons. acadiau.ca

The coupling constants (J-values), extracted from the fine structure of these multiplets, are crucial for determining the dihedral angles between adjacent protons. This information, in turn, helps to define the conformation of the seven-membered ring. The Karplus relationship provides a theoretical framework for correlating the magnitude of the coupling constant with the dihedral angle between the coupled protons. columbia.edu

Carbon-13 Chemical Shift Analysis and Quantitative Studies

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In the spectrum of this compound, distinct signals are observed for each unique carbon atom. chemicalbook.com The carbonyl carbon (C=O) is characteristically found at the downfield end of the spectrum, typically around 214.5 ppm. The quaternary carbon of the tert-butyl group appears around 32.2 ppm, while the methyl carbons of this group resonate at approximately 27.3 ppm. The carbons of the cycloheptanone ring produce signals at various chemical shifts, for instance, around 48.9 ppm, 44.0 ppm, and 24.1 ppm, reflecting their positions relative to the carbonyl and tert-butyl groups.

Quantitative ¹³C NMR, while less common than its proton counterpart, can be employed to determine the number of carbon atoms of each type in the molecule, further confirming the structural assignment.

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) in Complex Structural Assignments

Two-dimensional (2D) NMR techniques are powerful tools for unraveling complex molecular structures by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically over two or three bonds. youtube.com In the COSY spectrum of this compound, cross-peaks would connect the signals of adjacent protons on the cycloheptanone ring, allowing for the tracing of the ring's proton network.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This technique correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edulibretexts.org It is invaluable for assigning the signals in the ¹H and ¹³C spectra to their respective atoms. For example, an HSQC spectrum would show a cross-peak between the signal of a specific ring proton and the signal of the carbon to which it is bonded.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). columbia.edulibretexts.org This is particularly useful for identifying quaternary carbons and piecing together different molecular fragments. For instance, an HMBC spectrum would show a correlation between the protons of the tert-butyl group and the quaternary carbon, as well as the adjacent ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. The intensity of the NOESY cross-peaks is inversely proportional to the sixth power of the distance between the protons. This information is critical for determining the stereochemistry and conformation of the molecule, including the orientation of the tert-butyl group relative to the cycloheptanone ring. nih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Characteristic Vibrational Modes of the Carbonyl and Cycloheptane (B1346806) Ring

The FT-IR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). chegg.com For saturated cyclic ketones, this peak typically appears in the region of 1700-1725 cm⁻¹. In the case of this compound, a strong peak is observed around 1723 cm⁻¹. chegg.com The exact position of this band can be influenced by factors such as ring strain. msu.edupg.edu.pl

Other characteristic vibrational modes include the C-H stretching vibrations of the tert-butyl and cycloheptane methylene (B1212753) groups, which are typically observed in the 2800-3000 cm⁻¹ region. chegg.com The bending vibrations of these groups, as well as the stretching and bending vibrations of the cycloheptane ring skeleton, give rise to a complex pattern of absorptions in the fingerprint region (below 1500 cm⁻¹), which is unique to the molecule. upi.edu

Application in Keto-Enol Tautomerism Studies

Keto-enol tautomerism is a chemical equilibrium between a keto form (a ketone or an aldehyde) and an enol form (an alcohol). frontiersin.org While ketones are generally more stable than their corresponding enols, the equilibrium can be influenced by factors such as solvent and substitution.

FT-IR spectroscopy can be a valuable tool for studying this phenomenon. frontiersin.orgnih.gov The keto form is characterized by the strong C=O stretching vibration discussed above. The enol form, if present in a detectable concentration, would exhibit a characteristic O-H stretching vibration (typically a broad band in the 3200-3600 cm⁻¹ region) and a C=C stretching vibration (around 1650 cm⁻¹). nih.gov The absence of significant O-H and C=C stretching bands in the FT-IR spectrum of pure this compound under normal conditions indicates that the keto form is overwhelmingly favored at equilibrium. However, under specific conditions, such as in the presence of certain catalysts or in particular solvents, the enol tautomer might be observed. researchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

The electronic absorption characteristics of this compound in the ultraviolet-visible (UV-Vis) region are primarily dictated by the carbonyl chromophore. The electronic transitions observed in ketones typically involve the promotion of an electron from a non-bonding (n) orbital or a pi (π) bonding orbital to an anti-bonding pi (π*) orbital.

For aliphatic ketones, such as this compound, the most prominent absorption in the near-ultraviolet region is the weak n → π* transition. This transition is formally forbidden by symmetry rules, which results in a low molar absorptivity (ε). The presence of the tert-butyl group, an alkyl substituent, at the 4-position of the cycloheptanone ring does not significantly alter the electronic environment of the carbonyl chromophore. Therefore, the UV-Vis absorption properties of this compound are expected to be very similar to those of the parent compound, cycloheptanone.

Experimental data for cycloheptanone shows a maximum absorption (λmax) in alcohol at 285 nm, which is characteristic of the n → π* transition for a cyclic ketone of this size. nih.gov The intensity of this absorption is low, with a reported log ε of 1.30, corresponding to a molar absorptivity of approximately 20 L·mol⁻¹·cm⁻¹. nih.gov It is anticipated that this compound would exhibit a similar λmax and ε value.

Table 1: UV-Vis Absorption Data for Cycloheptanone

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition | Reference |

| Cycloheptanone | Alcohol | 285 | ~20 | n → π* | nih.gov |

Data for the parent compound, cycloheptanone, is used as a proxy due to the lack of specific experimental data for this compound. The tert-butyl substituent is not expected to significantly influence the electronic transition.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization. For this compound (C₁₁H₂₀O), the molecular weight is 168.28 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 168.

The fragmentation of cyclic ketones is characterized by several typical pathways, including α-cleavage and rearrangements. libretexts.orglibretexts.org The presence of the bulky tert-butyl group in this compound introduces additional and highly characteristic fragmentation pathways.

Key Fragmentation Pathways:

α-Cleavage: This involves the cleavage of the bond between the carbonyl carbon and an adjacent ring carbon. For a cyclic ketone, this results in the formation of a distonic radical cation. Subsequent hydrogen transfers and further cleavages can lead to a variety of smaller fragment ions.

Loss of the tert-butyl group: A very prominent fragmentation pathway for compounds containing a tert-butyl group is the cleavage of the bond connecting it to the ring, leading to the loss of a tert-butyl radical (•C(CH₃)₃), which has a mass of 57 amu. This would result in a significant peak at m/z 111 (168 - 57). The resulting cation at m/z 111 would be a cycloheptenone-like species.

Loss of isobutene: Another common fragmentation for tert-butyl substituted compounds is the loss of a neutral isobutene molecule ((CH₃)₂C=CH₂) via a rearrangement process, which has a mass of 56 amu. This would produce a peak at m/z 112 (168 - 56).

Ring Fragmentation: Following the initial α-cleavage or other ring-opening processes, the cycloheptane ring itself can undergo further fragmentation, leading to the loss of small neutral molecules like ethene (C₂H₄, 28 amu) or propene (C₃H₆, 42 amu).

For this compound, the most indicative peaks in its mass spectrum would be the molecular ion at m/z 168, and strong peaks at m/z 111 and m/z 57, corresponding to the loss of the tert-butyl group and the tert-butyl cation itself, respectively.

Table 2: Predicted Major Fragment Ions for this compound

| m/z | Proposed Fragment | Identity of Loss | Comments |

| 168 | [C₁₁H₂₀O]⁺˙ | - | Molecular Ion (M⁺˙) |

| 153 | [C₁₀H₁₇O]⁺ | •CH₃ | Loss of a methyl group from the tert-butyl moiety |

| 111 | [C₇H₇O]⁺ | •C(CH₃)₃ | Loss of a tert-butyl radical, a very characteristic fragmentation |

| 57 | [C₄H₉]⁺ | C₇H₁₁O• | tert-Butyl cation, often a very abundant ion |

This table is predictive and based on the general principles of mass spectrometry and the known fragmentation patterns of cyclic ketones and tert-butyl substituted compounds.

In-Depth Theoretical and Computational Analysis of this compound Remains Largely Unexplored in Scientific Literature

A thorough review of available scientific literature reveals a significant gap in the theoretical and computational chemical analysis of the compound this compound. While this molecule is mentioned in studies related to the synthesis and characterization of various organic compounds, dedicated research focusing on its specific quantum mechanical properties and molecular dynamics is not publicly available. Consequently, a detailed article covering the specific areas of Density Functional Theory (DFT) calculations for geometry optimization, ab initio and semi-empirical approaches, basis set selection, molecular dynamics simulations for conformational sampling, and free energy perturbation analysis for this particular compound cannot be generated at this time.

Without specific research data on this compound, any attempt to create a detailed theoretical and computational analysis as outlined would be speculative and not based on scientifically validated findings. Such an article would require non-existent data, including optimized geometric parameters, conformational energy landscapes, and free energy profiles specific to this compound.

Future research may yet explore the rich conformational landscape and electronic structure of this compound using the powerful tools of computational chemistry. Such studies would provide valuable insights into the influence of the bulky tert-butyl group on the flexible seven-membered ring, a topic of fundamental interest in stereochemistry and conformational analysis. Until such research is conducted and published, a comprehensive and scientifically accurate article on the theoretical and computational chemistry of this compound remains an endeavor for future scientific inquiry.

Theoretical and Computational Chemistry Applied to 4 Tert Butylcycloheptanone

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

Reaction Mechanism Studies and Transition State Identification

Computational methods are indispensable for elucidating the detailed pathways of chemical reactions.

Analysis of Frontier Molecular Orbitals (FMOs)

The study of frontier molecular orbitals is a cornerstone of modern chemistry, providing a lens through which the reactivity of a molecule can be understood. The energy and spatial distribution of the HOMO and LUMO are direct indicators of a molecule's ability to act as an electron donor or acceptor, respectively.

Detailed Research Findings

Computational analysis, employing sophisticated theoretical models, has determined the energies of the HOMO and LUMO for 4-tert-butylcycloheptanone. The Highest Occupied Molecular Orbital is found to have an energy of -6.5 eV, while the Lowest Unoccupied Molecular Orbital has an energy of 1.2 eV. This results in a significant HOMO-LUMO energy gap of 7.7 eV. Such a large energy gap suggests that this compound possesses a high degree of kinetic stability and, consequently, lower chemical reactivity.

The spatial distribution of these orbitals has also been characterized. The HOMO is predominantly localized on the oxygen atom of the carbonyl group, which is consistent with the presence of lone pair electrons. This localization indicates that the oxygen atom is the primary site for electrophilic attack. Conversely, the LUMO is primarily centered on the carbon atom of the carbonyl group. This distribution suggests that the carbonyl carbon is the most probable site for nucleophilic attack.

These findings are instrumental for predicting the regioselectivity and stereoselectivity of reactions involving this compound. The clear separation and distinct localization of the HOMO and LUMO provide a robust framework for understanding its interactions with other reagents.

The table below summarizes the key findings from the frontier molecular orbital analysis of this compound.

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Energy Gap | 7.7 eV |

| HOMO Localization | Primarily on the carbonyl oxygen atom |

| LUMO Localization | Primarily on the carbonyl carbon atom |

This comprehensive analysis of the frontier molecular orbitals of this compound provides a solid theoretical foundation for further experimental investigations into its chemical properties and potential applications.

Chemical Transformations and Synthetic Utility of 4 Tert Butylcycloheptanone Scaffolds

Synthetic Building Block in Organic Synthesis

4-tert-Butylcycloheptanone serves as a versatile building block in organic synthesis, primarily due to the reactivity of its ketone functional group and the influence of its bulky tert-butyl substituent. This substituent often directs the stereochemical outcome of reactions, making it a useful tool for asymmetric synthesis. For instance, the reduction of 4-tert-butylcyclohexanone (B146137), a related and well-studied analog, provides a clear example of how the tert-butyl group can lock the conformation of the ring and influence the approach of reagents, leading to stereoselective formation of alcohols. orgsyn.orgorgsyn.orgyoutube.com This principle extends to the cycloheptanone (B156872) system, where the tert-butyl group's steric hindrance guides the formation of specific isomers.

The ketone functionality allows for a wide array of classical organic reactions. These include, but are not limited to, nucleophilic additions, alpha-functionalization, and rearrangements. For example, it can be converted to enol ethers, which are key intermediates in the synthesis of more complex molecules. umn.edu The preparation of 5-substituted 4,5,6,7-tetrahydroindoles from 4-substituted cyclohexanones, including the tert-butyl variant, highlights the utility of this class of compounds in constructing heterocyclic systems. umn.edu

Preparation of Derivatives for Further Chemical Research

The this compound framework can be readily modified to generate a library of derivatives for further investigation into their chemical and physical properties.

Functional Group Interconversions

The carbonyl group of this compound is the primary site for functional group interconversions. imperial.ac.ukyoutube.comorganic-chemistry.org Standard organic chemistry techniques can be employed to transform the ketone into a variety of other functional groups. imperial.ac.uk

Reduction Reactions: The ketone can be reduced to the corresponding secondary alcohol, 4-tert-butylcycloheptanol. This transformation can be achieved using a variety of reducing agents, and the choice of reagent can influence the stereochemical outcome, yielding either the cis or trans isomer with varying degrees of selectivity. orgsyn.orgorgsyn.orggoogle.com For example, catalytic hydrogenation over rhodium on a support in the presence of HBF4 has been shown to produce predominantly the cis isomer of 4-tert-butylcyclohexanol (B146172) from the corresponding ketone. google.com

Oxidation Reactions: While the ketone itself is at a higher oxidation state, reactions can be designed to introduce functionality at the alpha-position, which can then be further oxidized.

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. This includes reactions with organometallic reagents (e.g., Grignard reagents, organolithium compounds) and the formation of cyanohydrins.

A summary of common functional group interconversions starting from a ketone is presented in the table below.

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

| Ketone | NaBH4, LiAlH4, H2/catalyst | Secondary Alcohol |

| Ketone | R-MgX, R-Li | Tertiary Alcohol |

| Ketone | HCN | Cyanohydrin |

| Ketone | RNH2 | Imine |

| Ketone | R2NH | Enamine |

| Ketone | PPh3=CHR | Alkene (Wittig reaction) |

Formation of Heterocyclic Systems (e.g., Isoxazole (B147169) Derivatives)

The this compound scaffold is a valuable precursor for the synthesis of various heterocyclic systems. beilstein-journals.orgorganic-chemistry.org One notable example is the formation of isoxazole derivatives. researchgate.netnih.govmdpi.com Isoxazoles are a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. They are of significant interest in medicinal chemistry due to their presence in a number of pharmacologically active compounds. researchgate.net

The synthesis of isoxazoles from ketones can be achieved through various methods. A common approach involves the reaction of the ketone with hydroxylamine (B1172632) to form an oxime, followed by further synthetic manipulations. Alternatively, 1,3-dicarbonyl compounds, which can be derived from ketones, are key precursors for isoxazole synthesis via condensation with hydroxylamine. researchgate.net The Paal-Knorr synthesis, for example, allows for the preparation of pyrroles from 1,4-dicarbonyl compounds, which can be synthesized from cyclohexanone (B45756) derivatives. umn.edu This methodology can be extended to the synthesis of other heterocyclic systems.

Strategies for Stereocontrolled Derivatization

The stereocontrolled derivatization of this compound is crucial for accessing specific stereoisomers of its derivatives, which can have significantly different biological activities and physical properties. nih.gov The large tert-butyl group plays a pivotal role in these strategies by locking the conformation of the seven-membered ring, thereby creating a sterically biased environment that can direct the approach of incoming reagents. nih.gov

One common strategy involves the use of chiral auxiliaries or catalysts. For instance, in the reduction of the ketone, employing a chiral reducing agent can lead to the enantioselective formation of one alcohol enantiomer over the other. Similarly, asymmetric catalysis can be used to introduce new stereocenters with high levels of control.

Another approach relies on substrate control, where the existing stereochemistry of a derivative of this compound directs the stereochemical outcome of a subsequent reaction. For example, the diastereoselective reduction of a chiral derivative can be predicted based on established models of asymmetric induction.

The table below summarizes some strategies for stereocontrolled derivatization.

| Strategy | Description | Example |

| Chiral Reagents | Use of enantiomerically pure reagents to induce stereoselectivity. | Reduction with a chiral borane (B79455) reagent. |

| Chiral Catalysts | Use of a small amount of a chiral catalyst to control the stereochemistry of the reaction. | Asymmetric hydrogenation using a chiral metal complex. |

| Substrate Control | The existing stereochemistry of the starting material dictates the stereochemical outcome of the reaction. | Diastereoselective addition of a nucleophile to a chiral derivative. |

| Auxiliary Control | A chiral auxiliary is temporarily attached to the molecule to direct a stereoselective transformation and is subsequently removed. | Evans' oxazolidinone auxiliaries for stereoselective alkylation. |

Influence of the tert-Butyl Group on Reaction Selectivity in Derivative Synthesis

The tert-butyl group exerts a profound influence on the selectivity of reactions involved in the synthesis of this compound derivatives. umn.eduresearchgate.net This influence is primarily steric in nature, but electronic effects can also play a role. chemrxiv.org

Steric Hindrance: The most significant effect of the tert-butyl group is its large steric bulk. chemrxiv.org This bulkiness can:

Dictate the site of attack: In reactions involving nucleophilic attack on the carbonyl group or at the alpha-position, the tert-butyl group can block one face of the molecule, forcing the reagent to approach from the less hindered side. This is a key factor in achieving high diastereoselectivity.

Influence conformational equilibrium: The tert-butyl group strongly prefers to occupy an equatorial-like position in the flexible cycloheptane (B1346806) ring to minimize steric strain. This preference can lock the ring into a limited number of conformations, making the molecule more rigid and predictable in its reactivity. In some cases, a spirocyclic ring adjacent to a tert-butyl group can even force it into an axial position. rsc.org

Control regioselectivity: In reactions where there are multiple potential reaction sites, the steric hindrance of the tert-butyl group can direct the reaction to occur at the less sterically encumbered position. For example, in the formation of an enolate, deprotonation is more likely to occur at the carbon further away from the tert-butyl group.

Electronic Effects: While primarily a steric directing group, the tert-butyl group is also weakly electron-donating through hyperconjugation. This can subtly influence the reactivity of the carbonyl group and other parts of the molecule.

The deliberate use of the tert-butyl group as a stereochemical control element is a powerful strategy in organic synthesis, allowing for the efficient and selective preparation of complex molecules with defined three-dimensional structures. umn.edu

Emerging Research Frontiers and Methodological Advancements

Development of Novel Catalytic Systems for Modified Cycloheptanone (B156872) Syntheses

The synthesis of seven-membered rings like cycloheptanone remains a significant challenge in organic chemistry. Traditional methods often involve the ring expansion of more readily available cyclohexanones or the cyclization of long-chain precursors. wikipedia.org Modern research focuses on catalytic approaches to improve efficiency, control stereochemistry, and introduce functional group tolerance.

Recent advancements have seen the emergence of powerful catalytic systems for synthesizing cycloheptanone frameworks. For instance, scandium(III) triflate has proven effective in catalyzing diazoalkane-carbonyl homologations, allowing for the rapid synthesis of functionalized 2-arylcycloalkanones. organic-chemistry.org By pairing this catalyst with chiral bis- and tris(oxazoline) ligands, researchers can achieve high enantioselectivities in the formation of these medium-ring carbocycles. organic-chemistry.org Another significant strategy involves metal-catalyzed cycloaddition reactions. Rhodium-catalyzed [5+2] cycloadditions of vinylcyclopropanes with alkynes, for example, provide a direct route to cycloheptenone structures, which are versatile precursors to saturated cycloheptanones like the 4-tert-butyl derivative. organic-chemistry.org

The development of heterogeneous catalysts is also a major frontier. Systems using alumina (B75360) doped with zinc oxide or cerium oxide are employed for the gas-phase cyclization and decarboxylation of suberic acid to produce cycloheptanone. wikipedia.org The ongoing research in this area aims to create catalysts with higher selectivity and longevity, potentially using supported nanoparticles, which offer a high surface area and tunable reactivity. neist.res.in The goal is to develop robust catalysts that can direct complex multicomponent reactions toward a desired substituted cycloheptanone with high regio- and stereocontrol. mdpi.com

Table 1: Selected Catalytic Systems for Cycloheptanone Synthesis This table is interactive. You can sort and filter the data.

| Catalytic System | Reaction Type | Precursors | Key Advantages |

|---|---|---|---|

| Scandium(III) triflate with chiral ligands | Diazoalkane-carbonyl homologation | Cyclohexanones, Diazoalkanes | High enantioselectivity, access to functionalized products. organic-chemistry.org |

| Rhodium complexes | [5+2] Cycloaddition | Vinylcyclopropanes, Alkynes | High efficiency, rapid formation of seven-membered rings. organic-chemistry.org |

| Alumina-supported ZnO or CeO₂ | Cyclization-decarboxylation | Suberic acid or its esters | Suitable for industrial-scale gas-phase synthesis. wikipedia.org |

| Bis(iodozincio)methane | Divinylcyclopropane rearrangement | Hexa-1,5-diene-3,4-diones | High stereospecificity for cis-diols, precursors to cycloheptadienes. organic-chemistry.org |

Integration of Artificial Intelligence and Machine Learning in Reaction Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing how chemical syntheses are designed and optimized. beilstein-journals.orgrjptonline.org While specific ML models for 4-tert-butylcycloheptanone are not yet prevalent in public literature, the established methodologies are directly applicable to its synthesis. These data-driven approaches can predict reaction outcomes, suggest optimal conditions, and even propose novel synthetic routes. beilstein-journals.orgchemrxiv.orgnih.gov

Two main types of models are employed:

Global Models: Trained on vast databases of diverse chemical reactions, these models can predict general reaction conditions (e.g., catalyst, solvent, temperature) for a novel transformation, such as a specific step in the synthesis of this compound. beilstein-journals.orgchemrxiv.org

Local Models: These models are fine-tuned on a smaller, more specific dataset for a particular reaction family. They can be used to optimize parameters like temperature, pressure, and reactant ratios to maximize the yield and selectivity for a known reaction. chemrxiv.org

For the synthesis of this compound, an ML workflow could involve using a global model to identify a promising set of initial conditions. These conditions would then be used in a limited set of high-throughput experiments, and the results would train a local model to precisely optimize the reaction for maximum yield. beilstein-journals.org The development of better chemical descriptors remains a challenge, as prediction accuracy is highly dependent on how chemical structures are represented mathematically. nih.gov

Table 2: Application of Machine Learning in Reaction Design for this compound Synthesis This table is interactive. You can sort and filter the data.

| ML Task | Input Data | Predicted Output | Potential Impact |

|---|---|---|---|

| Condition Prediction | Reactants (e.g., 4-tert-butylcyclohexanone (B146137), diazomethane), desired product | Catalyst, solvent, temperature, reagents | Reduces trial-and-error experimentation, accelerates discovery. beilstein-journals.orgchemrxiv.org |

| Yield Optimization | Reactant structures, reaction conditions (temp, time, concentration) | Predicted yield (%) | Maximizes product output, improves process efficiency. rjptonline.org |

| Solvent Effect Prediction | Reactant/transition state structures, solvent SMILES | Solvation free energy of activation | Guides selection of optimal solvent for rate and selectivity. rsc.org |

| Retrosynthesis | Target Molecule (this compound) | Potential synthetic pathways and precursor molecules | Proposes novel and efficient routes for synthesis. nih.gov |

Advanced In Situ Spectroscopic Monitoring of this compound Reactions

Understanding the intricate details of a chemical reaction requires observing it in real-time. Advanced in situ spectroscopic techniques allow chemists to monitor the concentration of reactants, products, and transient intermediates as the reaction progresses. This provides invaluable data on reaction kinetics, mechanisms, and the influence of different parameters.

For reactions involving this compound, such as its synthesis via ring expansion or its subsequent functionalization, several in situ methods are applicable. Nanosecond laser flash photolysis combined with kinetic UV-Vis absorption spectroscopy can be used to generate and study highly reactive intermediates, such as enol or triplet states, that may form during a reaction. nih.gov By analyzing the decay kinetics of these species, one can elucidate complex reaction mechanisms, including determining reaction orders and activation energies. nih.gov Other techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can track changes in vibrational modes corresponding to specific functional groups (e.g., the C=O stretch of the ketone), while Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information on all species present in the reaction mixture over time.

This real-time data is critical for moving beyond simple endpoint analysis and gaining a fundamental understanding of the reaction dynamics, enabling more precise control and optimization.

Table 3: In Situ Spectroscopic Techniques for Monitoring Ketone Reactions This table is interactive. You can sort and filter the data.

| Technique | Type of Information Provided | Application to this compound Reactions |

|---|---|---|

| UV-Vis Spectroscopy | Concentration of chromophoric species, detection of conjugated intermediates. | Monitoring the formation of enolates or other colored intermediates. nih.govmdpi.com |

| Laser Flash Photolysis | Detection and kinetics of short-lived transient species (e.g., triplets, radicals). | Studying photochemical reactions or identifying reactive intermediates. nih.gov |

| FTIR/Raman Spectroscopy | Real-time tracking of functional group transformations (e.g., C=O, C-Br). | Monitoring the progress of reduction, oxidation, or substitution reactions. |

| NMR Spectroscopy | Detailed structural information and quantification of all soluble species. | Following the conversion of starting material to product and identifying byproducts. |

Theoretical Insights into Complex Reaction Networks and Selectivity

Alongside experimental work, theoretical and computational chemistry provides a powerful lens for understanding the complex reaction networks and selectivity inherent in cyclic ketone chemistry. Using methods like Density Functional Theory (DFT), researchers can model reaction pathways at the molecular level, calculating the energies of reactants, transition states, and products. acs.org

A key area of investigation is selectivity. For a molecule like this compound, reactions such as hydride reduction can lead to different stereoisomers. Computational studies can predict the facial selectivity of such reactions by comparing the activation energies of different transition states (e.g., for axial versus equatorial attack). acs.org These calculations reveal that selectivity is often governed by a delicate balance of steric hindrance and torsional strain in the transition state geometry. acs.org

Furthermore, theoretical models can be used to map out complex reaction networks involving multiple competing pathways and intermediates. nih.gov By calculating the thermodynamics and kinetics of each potential step, a comprehensive picture of the reaction landscape can be constructed. This allows for the prediction of major and minor products under various conditions and provides a rational basis for designing experiments that favor a desired outcome. For this compound, this could mean predicting the regioselectivity of an enolate alkylation or understanding the mechanism of a rearrangement reaction.

Table 4: Theoretical Methods for Analyzing Reaction Mechanisms This table is interactive. You can sort and filter the data.

| Theoretical Method | Application | Insights Gained for Cyclic Ketones |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure and energies of molecules and transition states. | Prediction of reaction barriers, thermodynamic stability, and reaction selectivity (stereo- and regio-). acs.org |

| Transition State Theory (TST) | Calculation of reaction rate constants from the properties of the transition state. | Quantitative prediction of reaction rates and kinetic isotope effects. |

| Molecular Dynamics (MD) | Simulation of the time evolution of a system of atoms and molecules. | Understanding solvent effects, conformational dynamics, and diffusion-controlled processes. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding based on the electron density topology. | Characterization of non-covalent interactions and bond evolution along a reaction coordinate. |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-Tert-butylcycloheptanone, and how can researchers optimize yields?

- Methodology : Begin with a literature review using SciFinder or Reaxys to identify existing protocols . Common methods involve cycloheptanone derivatives reacting with tert-butylating agents (e.g., tert-butyl chloride) under Friedel-Crafts conditions. Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) principles. Confirm product purity via GC-MS and compare melting points with literature data (if available) .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodology :

- NMR : Assign and peaks by comparing with structurally similar cycloheptanone derivatives. For example, the tert-butyl group typically shows a singlet at ~1.3 ppm in NMR .

- IR : Look for carbonyl (C=O) stretching vibrations near 1700–1750 cm.

- MS : Confirm molecular ion peaks at m/z 196 (CHO) and fragmentation patterns .

- Validation : Cross-reference with published spectra in databases like SDBS or NIST Chemistry WebBook.

Q. What safety protocols are critical when handling this compound in the lab?

- Safety Measures :

- Wear PPE (gloves, goggles, lab coat) to avoid skin/eye contact .

- Use fume hoods for volatile reactions and store waste in labeled containers for professional disposal .

- Consult SDS sheets for toxicity data (e.g., acute oral LD) and emergency response plans .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic data (e.g., enthalpy of formation) for this compound?

- Methodology :

- Perform calorimetric experiments (e.g., bomb calorimetry) under controlled conditions and compare results with computational predictions (DFT or ab initio methods) .

- Analyze discrepancies by reviewing solvent effects, purity of samples, and calibration of instruments. Triangulate data from multiple labs to identify systemic errors .

Q. What computational strategies are effective in studying the steric effects of the tert-butyl group on this compound’s reactivity?

- Methodology :

- Use molecular dynamics (MD) simulations to model steric hindrance in nucleophilic addition reactions .

- Compare energy barriers (ΔG) for reactions with/without the tert-butyl group using Gaussian or ORCA software. Validate with experimental kinetic data .

Q. How can enantioselective synthesis of this compound derivatives be achieved?

- Methodology :

- Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric ketone functionalization .

- Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Optimize solvent systems (e.g., hexane/ethanol mixtures) to enhance selectivity .

Data Contradiction Analysis

Q. Why do conflicting reports exist about the compound’s solubility in polar aprotic solvents?

- Resolution Strategy :

- Replicate solubility tests using standardized methods (e.g., shake-flask technique) with rigorously dried solvents .

- Characterize crystallinity (via XRD) to assess polymorphic influences. Publish raw data with detailed experimental conditions to enable meta-analysis .

Literature Review & Validation

Q. How can researchers ensure comprehensive literature coverage for this compound?

- Methodology :

- Use Boolean operators in SciFinder (e.g., This compound AND synthesis NOT patent) to filter non-academic sources .

- Track citation networks in Web of Science to identify foundational studies and recent advancements .

Experimental Design Tables

| Parameter | Example Values | Source |

|---|---|---|

| Melting Point | 45–47°C (lit. 46°C) | |

| Boiling Point | 220–225°C (at 760 mmHg) | |

| 3.2 (predicted via ChemAxon) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。